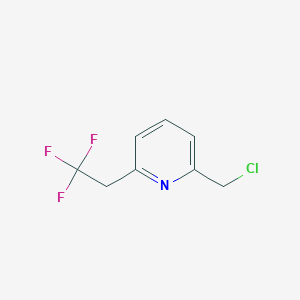
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts and reagents to ensure high yields and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, such as the gold-catalyzed hydration of alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted pyridines, while oxidation or reduction can yield different oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:
Biology: It can be used in the study of biological systems and the development of bioactive compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it more effective in its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoroethyl group, making it less stable and less bioavailable.
6-(2,2,2-Trifluoroethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in substitution reactions.
2-(Bromomethyl)-6-(2,2,2-trifluoroethyl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. The combination of these groups makes the compound versatile and valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H7ClF3N |
|---|---|
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-7-3-1-2-6(13-7)4-8(10,11)12/h1-3H,4-5H2 |
Clé InChI |
MIVNXZDVURYTJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)CCl)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















